molecular formula C6Cl7N B073996 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine CAS No. 1134-04-9

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

Cat. No. B073996
CAS RN: 1134-04-9
M. Wt: 334.2 g/mol
InChI Key: YMBFWRZKTZICHS-UHFFFAOYSA-N
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Patent
US04517369

Procedure details

Summarizing Example 1, starting with fifty grams of a mixture rich in 3,4,5-trichloro-2-trichloromethyl pyridine, the analysis of which is set forth in Table One, and which contained 3% by weight ferric chloride, its chlorination with 70 grams per hour of chlorine, sparged into a 250 ml glass reactor at 200° C. for 5 hours, resulted in a product the analysis of which is set forth in Table One. As will be noted, a molar yield in excess of 65% of 3,4,5,6-tetrachloro-2-trichloromethyl pyridine based on 3,4,5-trichloro-2-trichloromethyl pyridine conversion was obtained.
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[Cl:3][C:4]1[C:5]([C:12]([Cl:15])([Cl:14])[Cl:13])=[N:6][CH:7]=[C:8]([Cl:11])[C:9]=1[Cl:10]>>[Cl:3][C:4]1[C:5]([C:12]([Cl:15])([Cl:13])[Cl:14])=[N:6][C:7]([Cl:1])=[C:8]([Cl:11])[C:9]=1[Cl:10]

Inputs

Step One
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=C(C1Cl)Cl)C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sparged into a 250 ml glass reactor at 200° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
resulted in a product the analysis of which

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.